molecular formula C35H56ClN5O6S2 B1262114 2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride

2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride

Cat. No.: B1262114
M. Wt: 742.4 g/mol
InChI Key: KNHOFQRNQBONFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abbott-72517 is a potent inhibitor of human renin, an enzyme involved in the regulation of blood pressure. This compound is being investigated for its potential use in the treatment of hypertension. It is an orally bioavailable candidate, meaning it can be effectively absorbed when taken by mouth, and is also being developed for intravenous use .

Preparation Methods

The preparation of Abbott-72517 involves several formulation variables to enhance its solubility and stability. The preclinical development included studies to evaluate irritation at the site of injection in animal models. Various buffers such as citrate or acetate, cosolvents like ethanol, and tonicity modifiers such as glycerin or mannitol were evaluated. A recommended liquid formulation contains 1.2 mg/mL Abbott-72517·HCl as base, 0.01M citrate buffer at pH 3.7, in 0.45% sodium chloride containing 2.5% mannitol .

Chemical Reactions Analysis

Abbott-72517 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common reagents and conditions used in these reactions include various acids, bases, and solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Abbott-72517 has several scientific research applications, including:

Mechanism of Action

Abbott-72517 exerts its effects by inhibiting human renin, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting renin, Abbott-72517 reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism of action involves the blockade of the renin-angiotensin system without altering cardiac function and heart rate .

Comparison with Similar Compounds

Abbott-72517 is unique compared to other renin inhibitors due to its high potency and oral bioavailability. Similar compounds include:

    Aliskiren: Another renin inhibitor used in the treatment of hypertension.

    Remikiren: A renin inhibitor that has been studied for its effects on blood pressure regulation.

    Zankiren: A renin inhibitor with similar applications in cardiovascular research.

Abbott-72517 stands out due to its specific formulation and stability, making it a promising candidate for further development .

Properties

Molecular Formula

C35H56ClN5O6S2

Molecular Weight

742.4 g/mol

IUPAC Name

2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride

InChI

InChI=1S/C35H55N5O6S2.ClH/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40;/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43);1H

InChI Key

KNHOFQRNQBONFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O.Cl

Synonyms

((2S)-3-(4-methylpiperazin-1-yl)sulfonyl-2-(phenylmethyl)propionyl)-N-((1S,2R,3S)-1-cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-(3-(thiazol-4-yl)alaninamide
A 72517
A-72517
Abbott 72517
Abbott-72517
zankiren hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.